molecular formula C20H22N2O5S2 B2911519 Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 923458-27-9

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B2911519
M. Wt: 434.53
InChI Key: COFZMLLAMFUULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The cyano group could be hydrolyzed to form a carboxylic acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and cyano groups could make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling should be done with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

ethyl 5-(4-benzylsulfonylbutanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-3-27-20(24)18-14(2)16(12-21)19(28-18)22-17(23)10-7-11-29(25,26)13-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFZMLLAMFUULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate

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